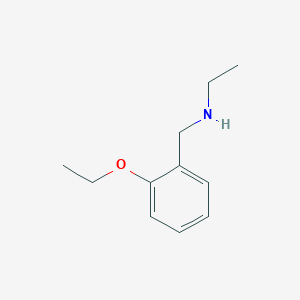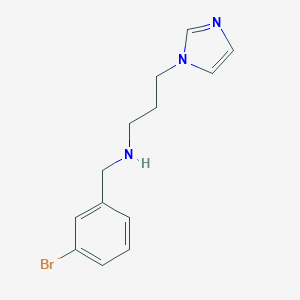![molecular formula C20H26N2O B496246 N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B496246.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is a synthetic organic compound that features a biphenyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Final Assembly: The final step involves the coupling of the biphenyl and morpholine intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-piperidinyl)propyl]amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-pyrrolidinyl)propyl]amine: Contains a pyrrolidine ring.
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is unique due to the presence of both the biphenyl group and the morpholine ring, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4g/mol |
IUPAC Name |
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C20H26N2O/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22/h1-3,5-10,21H,4,11-17H2 |
InChI Key |
HXFZWZOTNQYTKJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B496169.png)
![({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE](/img/structure/B496170.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-methylamine](/img/structure/B496171.png)
![2-{2-Chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B496172.png)
![N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide](/img/structure/B496173.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496180.png)
![2-(2-Chloro-4-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B496181.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B496182.png)
![1-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-2-ol](/img/structure/B496183.png)
![[(2H-1,3-benzodioxol-5-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B496185.png)
![N-(3,4-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B496186.png)
